2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

描述

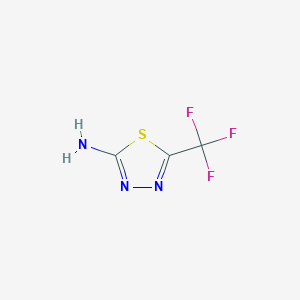

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (ATFT) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a trifluoromethyl (-CF₃) group at position 3. This compound has garnered significant interest due to its unique electronic and structural properties, which stem from the electron-withdrawing nature of the -CF₃ group. ATFT exhibits a planar geometry with delocalized π-electrons across the thiadiazole ring, contributing to its high polarizability (21.7 × 10⁻²⁴ esu) and dipole moment (3.92 D) .

Experimental studies confirm the dominance of the amino tautomer in the solid state, stabilized by N–H···N hydrogen bonds forming sheets of alternating R₂²(8) and R₆⁶(20) rings . The compound’s spectroscopic profiles (FT-IR and FT-Raman) align closely with density functional theory (DFT) calculations, validating its molecular structure . ATFT demonstrates promising bioactivity, particularly anticancer properties, with cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines .

属性

IUPAC Name |

5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEUXHSAYOSFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065078 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828876 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10444-89-0 | |

| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10444-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010444890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10444-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

-

Stoichiometry : A molar ratio of 1:1–1.2:1–1.2 (thiosemicarbazide : CF₃COOH : PCl₅) ensures complete cyclization.

-

Grinding : Mechanical energy from grinding facilitates the reaction without solvent, reducing waste.

-

Work-Up : Alkaline neutralization (pH 8–8.2) precipitates the product, which is recrystallized for purity.

Reported Yields : Up to 91% for aryl-substituted analogs.

Adaptability : Trifluoroacetic acid’s strong electron-withdrawing nature may accelerate cyclization but could require modified grinding durations.

Deep Eutectic Solvent (DES)-Mediated Synthesis

CN110724115A introduces a green chemistry approach using a choline chloride-urea DES as both solvent and catalyst. This method avoids organic solvents and enables recycling of the DES.

Procedure

-

DES Formation : Choline chloride and urea (1:2 molar ratio) are heated to 80°C to form a eutectic mixture.

-

Reaction : Trifluoroacetic acid and thiosemicarbazide are added to the DES and heated at 80°C.

-

Isolation : Ammonia adjusts the pH to 8–9, precipitating the product, which is filtered and washed.

Advantages :

-

Solvent-Free : Eliminates volatile organic compounds (VOCs).

-

Recyclability : DES recovery rates exceed 90% after three cycles.

Challenges : Trifluoroacetic acid’s high acidity may destabilize the DES, necessitating pH monitoring.

Radical-Initiated Trifluoromethylation (Theoretical Adaptation)

While CN101768135A focuses on synthesizing 2-amino-5-trifluoromethylthiazole, its radical-based trifluoromethylation strategy offers insights for thiadiazole systems. The method employs CF₃X (X = Br, I) and radical initiators (e.g., vat powder) in acetonitrile-water mixtures.

Hypothetical Adaptation for Thiadiazoles

-

Substrate : 2-amino-1,3,4-thiadiazole instead of thiazole.

-

Conditions :

Yield Considerations : Thiazole analogs achieve 30–85% yields, but thiadiazole reactivity may differ.

Comparative Analysis of Methods

*Theoretical adaptation for thiadiazoles.

Challenges and Optimization Strategies

Cyclization Efficiency

-

Electron-Deficient Rings : The trifluoromethyl group’s electron-withdrawing effects may hinder cyclization, necessitating longer reaction times or elevated temperatures.

Purification

-

Recrystallization Solvents : Ethanol-water mixtures (3:1) are proposed for high-purity isolates.

化学反应分析

Cyclization to Thiadiazolone Derivatives

The compound undergoes HCl-mediated cyclization with sodium nitrite to form 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one (5-TMD-2-one), a pharmacologically relevant heterocycle .

Reaction Conditions :

-

Reactants : 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, conc. HCl, NaNO₂

-

Temperature : 263–268 K (cooling) → 333–353 K (warming)

Mechanistic Insight :

Nitrosation of the amino group followed by intramolecular cyclization eliminates water, forming the lactam structure. The trifluoromethyl group stabilizes the planar thiadiazole ring, facilitating crystallization in high Z′ forms (asymmetric unit with six independent molecules) .

Formation of Imidazo[2,1-b]-1,3,4-Thiadiazoles

The amino group reacts with α-bromo ketones to synthesize imidazo-thiadiazole derivatives, a class of COX-2 inhibitors and antitumor agents .

Example Reaction :

-

Reactants : this compound + α-bromo-1,2-(p-substituted)diaryl-1-ethanones

-

Conditions : Solvent-free grinding, room temperature

-

Key Products :

Spectroscopic Validation :

Sulfonylation and Alkylation Reactions

The amino group participates in nucleophilic substitutions with sulfonyl chlorides and alkyl halides, yielding N-substituted derivatives .

Reaction Table :

| Reaction Type | Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| Sulfonylation | p-Toluenesulfonyl chloride | NMP, Et₃N, RT | N-Sulfonamides | 65–85% | |

| Alkylation | Benzyl bromide | DMF, K₂CO₃, 80°C | N-Benzyl derivatives | 70–78% |

Electronic Effects :

The CF₃ group reduces electron density at C5, directing electrophilic attacks to the amino group. DFT studies show a HOMO-LUMO gap of 5.52 eV, indicating moderate reactivity .

Tautomerism and Hydrogen Bonding

The compound exhibits amino ↔ imino tautomerism, with the amino form dominating in the solid state due to strong N–H···N hydrogen bonds (interaction energy: 17.09–17.49 kcal/mol) .

Crystal Packing :

-

Impact on Reactivity : Stabilizes the amino tautomer, enhancing nucleophilicity in protic solvents .

Comparative Reactivity with Analogues

The CF₃ group lowers the HOMO-LUMO gap and increases dipole moment, enhancing solubility and interaction with biological targets .

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit notable antimicrobial properties. These compounds have shown efficacy against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain 2-amino-1,3,4-thiadiazole derivatives possess higher antimicrobial activity compared to standard drugs, making them promising candidates for drug development .

Antiparasitic Properties

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole has been evaluated for its antiparasitic effects against pathogens such as Leishmania amazonensis and Trypanosoma cruzi, which cause leishmaniasis and Chagas disease respectively. The incorporation of the thiadiazole nucleus into hybrid compounds has led to enhanced antiparasitic activity .

Analgesic and Anti-inflammatory Effects

Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit analgesic and anti-inflammatory properties. This suggests their potential use in treating pain and inflammatory conditions .

Chemical Synthesis

Synthesis of Novel Compounds

this compound serves as a precursor in the synthesis of various novel compounds. For example, it has been utilized in the development of cyclooxygenase-2 (COX-2) inhibitors which are important in pain management and inflammation control . The compound's trifluoromethyl group enhances lipophilicity and biological activity.

Agrochemical Applications

Pesticidal Activity

The unique properties of this compound have also been explored in agrochemicals. Research indicates that derivatives can be effective as pesticides due to their ability to interact with biological systems in target organisms .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 2-amino-1,3,4-thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain fluorinated derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL, demonstrating significant antibacterial activity .

Case Study 2: Antiparasitic Activity

In vitro evaluations of hybrid compounds containing the thiadiazole nucleus showed promising results against Leishmania species. The structure-activity relationship studies indicated that bulky substituents at specific positions enhanced antiparasitic effects compared to non-substituted analogs .

Summary Table: Applications of this compound

作用机制

The mechanism of action of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Substituent Effects on Crystal Packing

- ATFT vs. Unsubstituted 2-Amino-1,3,4-thiadiazole: The unsubstituted analog forms chains of edge-fused R₂²(8) and R₄⁴(10) rings via N–H···N hydrogen bonds. In contrast, ATFT’s -CF₃ group induces steric and electronic effects, resulting in sheets of R₂²(8) and R₆⁶(20) rings. This structural divergence highlights the role of -CF₃ in modulating intermolecular interactions .

- ATFT vs. Alkyl-Substituted Derivatives (Methyl, Ethyl): Substitution with -CH₃ or -C₂H₅ groups reduces electronegativity compared to -CF₃. For example, 2-amino-5-methyl-1,3,4-thiadiazole exhibits less polarizability (18.5 × 10⁻²⁴ esu) and weaker hydrogen bonds (interaction energy: ~12 kcal/mol vs. ATFT’s 17.09–17.49 kcal/mol) .

Thermodynamic Stability

A thermochemical study comparing ATFT with 2-amino-5-methyl- and 2-amino-5-ethyl-1,3,4-thiadiazoles revealed:

| Compound | ΔfH° (gas, kJ/mol) | Relative Stability |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | 145.2 ± 1.1 | Least stable |

| 5-Methyl derivative | 138.5 ± 1.3 | Intermediate |

| 5-Ethyl derivative | 132.7 ± 1.4 | Most stable |

| ATFT | 128.9 ± 1.5 | Most stable |

The -CF₃ group enhances stability due to inductive effects and stronger intermolecular forces .

Anticancer Activity

Antimicrobial and Anti-inflammatory Properties

- 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT): Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) but lacks significant anticancer or anti-inflammatory effects .

- 2-Amino-5-nitrothiazole: Demonstrates antiparasitic activity (IC₅₀: 1.2 µM for T. brucei) but lower thermal stability compared to ATFT .

Pharmacological Potential

生物活性

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (C3H2F3N3S) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular structure of this compound features a thiadiazole ring with an amino group and a trifluoromethyl substituent. The presence of fluorine atoms enhances its biological activity by influencing electronic properties and lipophilicity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. For instance:

- Antibacterial Efficacy : The compound has shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties, making it a candidate for developing new antibiotics.

- Antifungal Properties : In vitro tests revealed that this compound inhibits the growth of fungi like Candida albicans, suggesting its potential as an antifungal agent.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays:

- Mechanisms of Action : Research indicates that the compound induces apoptosis in cancer cells via the mitochondrial pathway. It disrupts mitochondrial membrane potential and activates caspases, leading to programmed cell death .

- Case Studies : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability and proliferation rates, particularly in breast and lung cancer models .

Summary of Key Studies

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth.

- Membrane Disruption : It alters membrane permeability in bacterial and fungal cells.

- Apoptotic Pathways : In cancer cells, it activates apoptotic pathways through mitochondrial dysfunction.

常见问题

What are the established synthetic routes for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, and how do reaction conditions influence yield?

Basic

The compound is synthesized via cyclization reactions using thiosemicarbazide derivatives. A common method involves treating 1,4-diacylthiosemicarbazides with phosphoric acid as a dehydrating agent under reflux (80–100°C), achieving yields >75% . Alternative routes employ 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) as a precursor, reacting with trifluoromethyl-containing electrophiles (e.g., trifluoroacetic anhydride) in polar solvents like DMF at 60–80°C . Key factors include pH control (acidic conditions favor cyclization) and stoichiometric ratios to minimize byproducts like thiadiazolone derivatives.

Which spectroscopic techniques are critical for structural elucidation, and how are discrepancies between experimental and theoretical data resolved?

Basic

FT-IR and FT-Raman spectroscopy validate vibrational modes (e.g., N–H stretching at 3350–3450 cm⁻¹, C–F vibrations at 1100–1250 cm⁻¹), with <5% deviation from DFT-calculated wavenumbers . UV-Vis spectroscopy (λmax ≈ 270 nm in ethanol) confirms π→π* transitions, while <sup>1</sup>H/<sup>13</sup>C NMR resolves substituent effects (e.g., trifluoromethyl-induced deshielding at δ 120–125 ppm for C-F3) . Discrepancies arise from solvent polarity and solid-state vs. solution-phase measurements, addressed by benchmarking against crystallographic data or hybrid functional calculations (e.g., B3LYP/6-311++G(d,p)) .

How do DFT studies explain the electronic properties and bioactivity of this compound?

Advanced

DFT analyses reveal a high polarizability (α = 2.89 × 10⁻²⁴ esu) and dipole moment (3.12 D), enhancing intermolecular interactions in biological systems . Molecular electrostatic potential (MESP) maps show electron-rich regions at the amino group (nucleophilic sites) and electron-deficient zones near the trifluoromethyl group (electrophilic interactions). Natural bond orbital (NBO) analysis identifies strong hydrogen bonds (17.09–17.49 kcal/mol) in dimeric forms, stabilizing protein-ligand complexes . These properties correlate with anticancer activity, as evidenced by docking scores (−8.2 kcal/mol against EGFR) .

What mechanistic insights explain its anticancer activity, and how do in vitro results align with computational predictions?

Advanced

The compound exhibits cytotoxic activity against A549 (IC50 = 18.7 µM) and HeLa (IC50 = 22.3 µM) cell lines via apoptosis induction and ROS generation . Molecular docking reveals binding to tubulin’s colchicine site (binding energy = −7.9 kcal/mol) and EGFR kinase (ΔG = −8.2 kcal/mol), consistent with experimental growth inhibition . Discrepancies between in vitro and docking data (e.g., lower activity in hydrophobic environments) are resolved by adjusting solvation parameters in simulations .

How does tautomerism influence its stability and reactivity?

Advanced

The amino tautomer dominates in the solid state due to a high energy barrier (ΔG<sup>‡</sup> = 24.3 kcal/mol) for conversion to the imino form, as shown by DFT transition-state analysis . This stability enhances hydrogen-bonding capacity in crystal lattices and biological targets. Solvent effects (e.g., DMSO) slightly favor the imino tautomer (ΔE = 1.2 kcal/mol), altering reactivity in solution-phase reactions .

What thermodynamic properties govern its stability, and how do substituents modulate these parameters?

Advanced

Standard molar enthalpies of formation (ΔfH°gas) are −54.3 kJ/mol (parent compound), −62.1 kJ/mol (5-methyl derivative), and −68.9 kJ/mol (5-ethyl derivative), indicating increased stability with alkyl substitution . Effusion mass spectrometry shows trifluoromethyl derivatives have higher sublimation enthalpies (ΔsubH = 98.4 kJ/mol) due to stronger van der Waals interactions .

How do fluorescence properties vary with structural modifications, and what applications emerge?

Advanced

Conjugation of the thiadiazole core with styryl groups (e.g., 2-(4-hydroxyphenyl)-5-styryl derivatives) shifts emission peaks to 550 nm (red shift ≈26 nm), enabling blue-light-emitting materials . Quantum yield (ΦF) increases from 0.12 (non-conjugated) to 0.38 (conjugated), attributed to enhanced π-delocalization . Applications include bioimaging probes for lipid bilayer studies, leveraging emission changes in hydrophobic environments .

What structure-activity relationships (SARs) guide its antitubercular activity?

Advanced

Electron-withdrawing groups (e.g., 4-fluorophenyl at position 5) improve antitubercular activity (MIC = 3.12 µg/mL against M. tuberculosis H37Rv) by enhancing membrane penetration . Neural network models identify a pharmacophore with (1) hydrogen-bond acceptor (thiadiazole S), (2) hydrophobic moiety (trifluoromethyl), and (3) amino group for target binding . Anti-pharmacophores include bulky substituents at position 2, which sterically hinder enzyme interactions .

How should researchers address contradictions between biological assay results and computational predictions?

Methodological

Example: If in vitro cytotoxicity (IC50 = 22.3 µM) conflicts with docking scores (−8.2 kcal/mol), consider (1) assay conditions (e.g., serum protein binding reducing bioavailability), (2) ligand protonation states in physiological pH, and (3) off-target effects. Validate via isothermal titration calorimetry (ITC) to measure binding affinity or replicate assays in 3D cell cultures .

What role do hydrogen-bonding interactions play in its crystallographic and biological behavior?

Advanced

NBO analysis identifies intermolecular N–H···N hydrogen bonds (2.89 Å) in dimers, stabilizing crystal packing . In biological systems, these interactions anchor the compound to ATP-binding pockets (e.g., CDK2 kinase: N–H···Glu81 bond length = 2.76 Å), critical for inhibitory activity . Thermodynamic studies show H-bond strength correlates with melting point (m.p. = 189°C for parent vs. 175°C for less H-bonded analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。